2-Fluoro-5-iodopyrimidine physical properties
2-Fluoro-5-iodopyrimidine physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-iodopyrimidine
Abstract
2-Fluoro-5-iodopyrimidine stands as a significant heterocyclic building block for researchers in medicinal chemistry and drug discovery. Its utility is derived from the unique combination of a pyrimidine core, a key scaffold in numerous bioactive molecules, with the modulating effects of fluorine and the reactive potential of iodine.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for synthetic transformations such as cross-coupling reactions.[2] However, a critical review of publicly available data reveals a significant information gap regarding its experimentally determined physical properties. This guide directly addresses this challenge. It serves not as a simple datasheet, but as a comprehensive methodological framework for the rigorous physicochemical characterization of 2-Fluoro-5-iodopyrimidine (CAS 697300-79-1) in a research and development setting. We provide established, field-proven protocols for determining its thermal properties, solubility, and spectroscopic identity, empowering scientists to generate reliable data and advance their research with confidence.
Compound Identification and Data Clarification
A primary challenge in sourcing information for 2-Fluoro-5-iodopyrimidine is its frequent confusion with a similar, yet structurally distinct, compound: 2-Fluoro-5-iodopyridine. It is imperative for researchers to use the correct Chemical Abstracts Service (CAS) number to ensure the integrity of their work.
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Target Compound: 2-Fluoro-5-iodopyrimidine
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CAS Number: 697300-79-1[3]
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Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with fluorine at position 2 and iodine at position 5.
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Commonly Confused Compound: 2-Fluoro-5-iodopyridine
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CAS Number: 171197-80-1[4]
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Structure: A six-membered aromatic ring containing one nitrogen atom, substituted with fluorine at position 2 and iodine at position 5.
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To prevent experimental errors, the known properties of the incorrect pyridine analogue are presented below for comparative purposes only.
Table 1: Physical Properties of the Commonly Confused Analogue, 2-Fluoro-5-iodopyridine (CAS 171197-80-1). This data should NOT be used for 2-Fluoro-5-iodopyrimidine.
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange powder or crystal | , |
| Melting Point | 32 - 37 °C | ,[5], |
| Boiling Point | 223.8 ± 20.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | ,,[5] |
Verified Molecular Properties of 2-Fluoro-5-iodopyrimidine
While extensive experimental data is lacking, the fundamental molecular properties have been established and are crucial for any research endeavor.
Table 2: Core Molecular Identifiers for 2-Fluoro-5-iodopyrimidine.
| Property | Value | Source(s) |
| CAS Number | 697300-79-1 | [3],[6] |
| Molecular Formula | C₄H₂FIN₂ | [3] |
| Molecular Weight | 223.97 g/mol | [3] |
| IUPAC Name | 2-fluoro-5-iodopyrimidine | [3],[6] |
| SMILES | C1=C(C=NC(=N1)F)I | [3],[6] |
| InChI Key | IQFADBWJBWUPMH-UHFFFAOYSA-N | [3],[6] |
Methodological Framework for Physicochemical Characterization
This section provides the core of the guide: detailed, self-validating protocols for determining the essential physical and spectral properties of a novel or uncharacterized compound like 2-Fluoro-5-iodopyrimidine.
Determination of Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: The melting point is a fundamental indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile.[7] It measures the heat flow required to raise the sample temperature, revealing not just the melting onset (Tₘ) but also the enthalpy of fusion (ΔH), and can expose phenomena like polymorphism, degradation, or the presence of impurities, which are invisible to simple optical methods.[8]
Step-by-Step Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium (Tₘ = 156.6 °C).[9] This ensures the accuracy and trustworthiness of the resulting data.
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Sample Preparation: Accurately weigh 1-3 mg of 2-Fluoro-5-iodopyrimidine into a standard aluminum DSC pan. Crimp the pan with a lid to create a sealed environment, minimizing sublimation. Prepare an identical empty, sealed pan to serve as the reference.
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Experimental Program:
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Place the sample and reference pans into the DSC cell.
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Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature well above the melting transition (e.g., 150 °C). The inert atmosphere prevents oxidative degradation.
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Data Analysis:
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Plot the heat flow (W/g) as a function of temperature (°C).
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The melting event will appear as an endothermic peak.
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Determine the extrapolated onset temperature , which is defined as the thermodynamic melting point (Tₘ).
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Integrate the peak area to calculate the enthalpy of fusion (ΔH) in J/g. A sharp peak with a high enthalpy value is indicative of a highly crystalline, pure substance.
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Structural Elucidation and Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination in organic chemistry. For a fluorinated compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, making it an excellent probe for purity and structural integrity.[10][11]
Step-by-Step Protocol:
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Sample Preparation: Dissolve ~5-10 mg of 2-Fluoro-5-iodopyrimidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.
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¹H NMR Acquisition:
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Acquire a standard proton spectrum.
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Expected Signals: The pyrimidine ring has two protons. Due to the electronegativity of the adjacent nitrogen and fluorine atoms, these protons will appear in the downfield (aromatic) region, likely as two distinct signals. They should appear as doublets due to coupling to each other.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals: Four distinct carbon signals are expected for the pyrimidine ring. The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other carbons will show smaller couplings to fluorine.[12]
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¹⁹F NMR Acquisition:
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Acquire a proton-decoupled ¹⁹F spectrum.
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Expected Signal: A single resonance (a singlet) is expected, as there are no other fluorine atoms in the molecule to couple with. The chemical shift of this singlet is diagnostic and provides a clear signature for the electronic environment of the fluorine atom.[11] The presence of a single, sharp peak is a strong confirmation of a single fluorinated species and thus high purity.
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Molecular Mass Confirmation via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the molecular formula by measuring the exact mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass.
Step-by-Step Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
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Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.
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Data Analysis:
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Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₄H₃FIN₂⁺ (224.9325).
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The presence of this ion with high mass accuracy (< 5 ppm error) confirms the elemental composition.
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The isotopic pattern should be consistent with the presence of one iodine atom.
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Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]
Step-by-Step Protocol:
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Sample Preparation: As the compound is expected to be a solid, the easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid directly onto the ATR crystal.
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Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-600 cm⁻¹.
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Data Analysis:
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C-H stretching (aromatic): Look for peaks just above 3000 cm⁻¹.
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C=N and C=C stretching: Aromatic ring vibrations typically appear in the 1600-1450 cm⁻¹ region.
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C-F stretching: A strong, characteristic absorption band is expected in the 1300-1000 cm⁻¹ region.
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C-I stretching: This vibration appears in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on all standard instruments.
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Safety, Handling, and Storage
Trustworthiness: All handling of this compound must be guided by a comprehensive risk assessment. The following information is based on the Globally Harmonized System (GHS) classification and standard laboratory practice for halogenated heterocycles.
Table 3: GHS Hazard Classification for 2-Fluoro-5-iodopyrimidine.
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye damage.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Body Protection: A standard laboratory coat is required.
Handling and Storage:
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Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly sealed container in a cool, dry place, protected from light, as similar halogenated compounds can be light-sensitive.[5]
Conclusion
2-Fluoro-5-iodopyrimidine is a valuable synthetic intermediate whose full potential is contingent upon a thorough understanding of its physical properties. This guide has addressed the critical lack of publicly available experimental data by providing a robust, scientifically-grounded framework of methodologies. By following these detailed protocols for thermal analysis, spectroscopic characterization, and safe handling, researchers and drug development professionals can confidently generate the necessary data to ensure the quality, purity, and suitability of this compound for their applications, thereby upholding the principles of scientific integrity and accelerating the discovery process.
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